N-(2-amino-3-cyano-4-fluorophenyl)-2-azabicyclo[2.2.1]heptane-2-sulfonamide
Description
N-(2-amino-3-cyano-4-fluorophenyl)-2-azabicyclo[221]heptane-2-sulfonamide is a complex organic compound characterized by its unique bicyclic structure
Properties
IUPAC Name |
N-(2-amino-3-cyano-4-fluorophenyl)-2-azabicyclo[2.2.1]heptane-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN4O2S/c14-11-3-4-12(13(16)10(11)6-15)17-21(19,20)18-7-8-1-2-9(18)5-8/h3-4,8-9,17H,1-2,5,7,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNINEJPETIWPEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CN2S(=O)(=O)NC3=C(C(=C(C=C3)F)C#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-amino-3-cyano-4-fluorophenyl)-2-azabicyclo[2.2.1]heptane-2-sulfonamide typically involves multiple steps, starting with the preparation of the bicyclic core. One common method involves a formal [4 + 2] cycloaddition reaction enabled by organocatalysis . This reaction allows for the rapid and enantioselective synthesis of the bicyclo[2.2.1]heptane scaffold under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-amino-3-cyano-4-fluorophenyl)-2-azabicyclo[2.2.1]heptane-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-(2-amino-3-cyano-4-fluorophenyl)-2-azabicyclo[2.2.1]heptane-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a selective degrader of histone deacetylase-3 (HDAC3).
Medicine: Investigated for its potential anti-cancer properties, particularly as a CXCR2 selective antagonist.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-amino-3-cyano-4-fluorophenyl)-2-azabicyclo[2.2.1]heptane-2-sulfonamide involves its interaction with specific molecular targets. For instance, as a CXCR2 selective antagonist, it binds to the CXCR2 receptor, inhibiting its activity and thereby reducing cancer cell metastasis . Additionally, its role as an HDAC3 degrader involves binding to the HDAC3 enzyme and promoting its degradation, which can alter gene expression and inhibit cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
2-amino-3-cyano-4H-chromenes: These compounds have similar structural features and are studied for their anticancer and antifungal activities.
Bicyclo[2.2.1]heptane derivatives: These compounds share the bicyclic core and are investigated for their high-energy density properties.
Uniqueness
N-(2-amino-3-cyano-4-fluorophenyl)-2-azabicyclo[2.2.1]heptane-2-sulfonamide is unique due to its combination of a fluorinated aromatic ring and a bicyclic sulfonamide structure. This unique combination imparts specific chemical and biological properties, making it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
